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Compound of Interest

Compound Name: LML134

Cat. No.: B15609428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, pharmacological

properties, and mechanism of action of LML134, a potent and selective histamine H3 receptor

(H3R) inverse agonist. The information is intended for researchers, scientists, and

professionals involved in drug discovery and development, offering a comprehensive resource

for understanding the scientific foundation of this compound.

Chemical Structure and Properties
LML134 is a synthetic molecule with the systematic IUPAC name 1-(1-methyl-6-oxo-1,6-

dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate. Its chemical and

physical properties are summarized in the table below.
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Property Value

IUPAC Name

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-

yl)piperidin-4-yl 4-cyclobutylpiperazine-1-

carboxylate

Molecular Formula C₁₉H₂₉N₅O₃

CAS Number 1542135-76-1

Molecular Weight 391.47 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO

Pharmacological Properties
LML134 is an orally active and highly selective inverse agonist of the histamine H3 receptor. Its

pharmacological profile is characterized by high binding affinity and a pharmacokinetic profile

designed for rapid brain penetration and fast clearance.

In Vitro Pharmacology
The in vitro activity of LML134 has been characterized in cellular assays, demonstrating its

high potency at the human histamine H3 receptor.

Assay Parameter Value (nM)

hH3R Functional Assay

(cAMP)
Kᵢ 0.3

hH3R Radioligand Binding Kᵢ 12

In Vivo Pharmacokinetics
Pharmacokinetic studies in male Sprague-Dawley rats have demonstrated that LML134 is

rapidly absorbed and cleared, consistent with its intended therapeutic profile for treating

excessive sleep disorders without causing insomnia.
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Administration Parameter Value

Oral (10 mg/kg) Tₘₐₓ 0.5 hours

t₁⸝₂ 1.54 hours

Fraction Absorbed 44%

Intravenous (1 mg/kg) t₁⸝₂ 0.44 hours

Clearance (CL) 28 mL/min/kg

Plasma Protein Binding
LML134 exhibits low to moderate plasma protein binding across different species, which is

indicative of a higher fraction of unbound drug available to engage its target.

Species Fraction Unbound (Fu)

Rat 39.0%

Dog 57.6%

Human 33.6%

Mechanism of Action and Signaling Pathway
LML134 acts as an inverse agonist at the histamine H3 receptor (H3R), a G protein-coupled

receptor (GPCR) predominantly expressed in the central nervous system. The H3R exhibits

high constitutive activity, meaning it can signal in the absence of an agonist. As an inverse

agonist, LML134 binds to the H3R and stabilizes its inactive conformation, thereby reducing its

basal signaling activity.

The H3R is coupled to the Gαi/o subunit of the G protein complex. Its constitutive activity leads

to a tonic inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP)

levels. By inhibiting this constitutive activity, LML134 increases cAMP levels, leading to the

modulation of downstream signaling pathways. A key physiological role of the H3R is to act as

a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of

histamine. As an inverse agonist, LML134 blocks this inhibitory effect, thereby increasing the
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release of histamine and other neurotransmitters, which is believed to be the primary

mechanism for its wake-promoting effects.
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Caption: Mechanism of action of LML134 as a histamine H3 receptor inverse agonist.

Experimental Protocols
The following are representative protocols for the key in vitro and in vivo assays used to

characterize LML134. These are generalized methods and may not reflect the exact

proprietary protocols used in the development of LML134.

Histamine H3 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the H3 receptor by

measuring its ability to displace a radiolabeled ligand.

Materials:

HEK293 cells stably expressing the human H3 receptor

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Radioligand (e.g., [³H]-Nα-methylhistamine)

Unlabeled competitor (LML134)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

96-well microplates

Glass fiber filters

Scintillation counter

Procedure:

Prepare serial dilutions of LML134 in assay buffer.

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed

concentration, and varying concentrations of LML134.

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow

binding to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from

unbound radioligand.

Wash the filters multiple times with ice-cold wash buffer.

Measure the radioactivity on the filters using a scintillation counter.

Calculate the IC₅₀ value (the concentration of LML134 that inhibits 50% of the specific

binding of the radioligand) and then convert it to a Kᵢ value using the Cheng-Prusoff

equation.
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Caption: Workflow for a histamine H3 receptor radioligand binding assay.

Histamine H3 Receptor Functional (cAMP) Assay
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This assay measures the functional activity of a compound by quantifying its effect on

intracellular cyclic AMP (cAMP) levels in cells expressing the H3 receptor.

Materials:

CHO or HEK293 cells stably expressing the human H3 receptor

Cell culture medium

Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)

Forskolin (an adenylyl cyclase activator)

LML134

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

Plate the cells in a 96-well or 384-well plate and culture overnight.

Replace the culture medium with stimulation buffer containing a fixed concentration of

forskolin and varying concentrations of LML134.

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection

kit.

As an inverse agonist, LML134 will increase the forskolin-stimulated cAMP levels.

Plot the cAMP concentration against the LML134 concentration to determine the EC₅₀ value

(the concentration of LML134 that produces 50% of its maximal effect) and subsequently

calculate the Kᵢ value.

In Vivo Pharmacokinetic Study in Rats
This study determines the absorption, distribution, metabolism, and excretion (ADME)

properties of a compound in a living organism.
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Materials:

Male Sprague-Dawley rats

LML134 formulation for oral and intravenous administration

Dosing syringes and gavage needles

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

Centrifuge

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

House the rats under standard laboratory conditions with free access to food and water.

For oral administration, administer a single dose of LML134 via oral gavage.

For intravenous administration, administer a single dose of LML134 via tail vein injection.

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours)

post-dosing.

Process the blood samples to obtain plasma.

Extract LML134 from the plasma samples and quantify its concentration using a validated

analytical method like LC-MS/MS.

Plot the plasma concentration of LML134 versus time and use pharmacokinetic software to

calculate parameters such as Tₘₐₓ, t₁⸝₂, CL, and bioavailability.
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Caption: Workflow for an in vivo pharmacokinetic study in rats.

Conclusion
LML134 is a promising histamine H3 receptor inverse agonist with a well-defined chemical

structure and pharmacological profile. Its high potency, selectivity, and pharmacokinetic

properties make it a valuable tool for research into the role of the histaminergic system in

sleep-wake regulation and other neurological processes. The information and representative
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protocols provided in this guide offer a solid foundation for scientists and researchers working

with or interested in the further development of this and similar compounds.

To cite this document: BenchChem. [LML134: A Technical Guide to a Novel Histamine H3
Receptor Inverse Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15609428#lml134-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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